Bienvenue dans la boutique en ligne BenchChem!

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate

Pharmaceutical impurity profiling Nicorandil quality control LC-MS identification

This Nicorandil Impurity 4 (MW 359.34, C₁₆H₁₇N₅O₅) is the essential dimeric nitrate ester reference standard for ANDA filings—irreplaceable by any monomeric impurity. Its two nicotinoyl groups impart unique HPLC retention, MS fragmentation (m/z 360.35 [M+H]⁺), and detector response, enabling ICH Q3A-compliant identification at ≥0.10% thresholds. Use it for stability-indicating method validation, peak purity analysis, and QC lot-release testing. Procure with full characterization data (NMR, HRMS, HPLC) traceable to pharmacopoeial monographs.

Molecular Formula C16H17N5O5
Molecular Weight 359.342
CAS No. 1798026-96-6
Cat. No. B566153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate
CAS1798026-96-6
SynonymsNicorandil Impurity
Molecular FormulaC16H17N5O5
Molecular Weight359.342
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2
InChIInChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22)
InChIKeyZMZPVNYRPCNJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate (CAS 1798026-96-6): Identity, Source, and Primary Analytical Role


2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate (CAS 1798026‑96‑6, molecular formula C₁₆H₁₇N₅O₅, molecular weight 359.34 g·mol⁻¹) is a fully characterized dimeric nitrate ester impurity of the anti‑anginal drug Nicorandil (CAS 65141‑46‑0) [1]. Also referred to as Nicorandil Impurity 4, Nicorandil 4‑Dinitrate Impurity, or 2‑(N‑(2‑(nicotinamido)ethyl)nicotinamido)ethyl nitrate dinitrate, the compound is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and commercial Nicorandil production . Unlike the monomeric parent drug (C₈H₉N₃O₄, MW 211.17 g·mol⁻¹), this impurity contains two nicotinoyl moieties bridged through an N‑ethylethylene‑diamine linker and bears a single terminal nitrate ester, making it structurally diagnostic of dimerization‑pathway side reactions during synthesis or degradation [2].

Why Generic Nicorandil Impurity Reference Standards Cannot Substitute for 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate in Regulated Analytical Workflows


Nicorandil impurity reference standards are not interchangeable because each impurity possesses a unique combination of molecular identity, chromatographic retention behaviour, mass spectrometric fragmentation pattern, and detector response factor . Pharmacopoeial monographs (e.g., BP, EP) and ICH Q3A/Q3B guidelines require identification, reporting, and qualification of individual impurities above defined thresholds [1]. Substituting a monomeric degradation product (e.g., Nicorandil EP Impurity A, CAS 65141‑47‑1; or Impurity D, CAS 40055‑37‑6) for the dimeric Impurity 4 would yield incorrect retention time markers and inaccurate quantitation, directly compromising ANDA review and regulatory compliance [2]. The structural uniqueness of Impurity 4—featuring two nicotinoyl groups versus one in the parent drug and most other listed impurities—mandates its use as a discrete reference standard for the specific detection and quantification of the dimerization‑related impurity pathway .

Quantitative Differentiation Evidence for 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate (CAS 1798026-96-6) vs. Closest Nicorandil-Related Impurities


Molecular Weight Differentiation: Impurity 4 (359.34 g·mol⁻¹) vs. Nicorandil Parent Drug (211.17 g·mol⁻¹) and Other Listed Impurities

The target compound exhibits a molecular weight of 359.34 g·mol⁻¹ (free base, C₁₆H₁₇N₅O₅), which is 1.70‑fold higher than that of the Nicorandil parent drug (211.17 g·mol⁻¹, C₈H₉N₃O₄) [1]. This mass difference provides unambiguous differentiation by LC‑MS or HRMS from all monomeric Nicorandil impurities: Nicorandil EP Impurity A (para‑isomer, 211.17 g·mol⁻¹), EP Impurity B (nicotinamide, 122.12 g·mol⁻¹), EP Impurity C (2‑aminoethyl nicotinate nitrate, 227.17 g·mol⁻¹ free base), EP Impurity D (oxazoline derivative, 148.16 g·mol⁻¹), and inorganic nitrate ion (62.00 g·mol⁻¹) . The m/z 360.35 ([M+H]⁺) ion serves as a specific marker for the dimeric impurity class in mass‑directed analyses [2].

Pharmaceutical impurity profiling Nicorandil quality control LC-MS identification

Structural Dimerization: Two Nicotinoyl Moieties Differentiate Impurity 4 from All Monomeric Nicorandil Impurities

Impurity 4 is the only Nicorandil impurity reference standard bearing two nicotinoyl‑carbonyl groups (pyridine‑3‑carbonyl) bridged via an N‑(2‑aminoethyl) linker and terminating in a single nitrate ester . All other common EP/USP‑listed Nicorandil impurities contain either one nicotinoyl group (Impurity A, parent drug), zero nicotinoyl groups (Impurity B, D), or a single nicotinoyl ester (Impurity C) [1]. The dimeric architecture arises from intermolecular nucleophilic attack during synthesis or degradation, making Impurity 4 a specific marker for the dimerization pathway—a process‑related impurity class distinct from simple hydrolysis or de‑nitration products [2]. The IUPAC name 2‑(N‑(2‑(nicotinamido)ethyl)nicotinamido)ethyl nitrate dinitrate is structurally unambiguous and cannot be conflated with any other impurity in the Nicorandil impurity library .

Impurity structure elucidation Nicorandil dimerization pathway Reference standard characterization

Achievable Reference Standard Purity: Up to 99.93% for Nicorandil Dimer Impurity via Optimized Synthetic Route vs. Typical >95% for Generic Suppliers

Patent CN109516950B discloses a preparative method that yields Nicorandil dimer nitrate with a purity of 99.93% (Embodiment 3, propionitrile solvent system) [1]. Embodiments 1 and 2 achieved 99.89% and 99.91%, respectively, demonstrating a reproducible high‑purity synthesis platform [1]. In contrast, generic Nicorandil impurity suppliers typically offer Impurity 4 at ≥95% purity . The 4.9‑percentage‑point purity gap (99.93% vs. 95.0%) translates to a 68‑fold reduction in total unspecified impurity burden (0.07% vs. 5.0% total impurities, assuming a single dominant impurity), which is critical when the reference standard itself is used to quantify impurities at the ICH Q3A identification threshold of 0.10% [2].

Reference standard purity Nicorandil dimer synthesis Analytical method validation

Regulatory Traceability: Pharmacopoeial Compliance (USP/EP) for Nicorandil Impurity 4 Reference Standards

Axios Research supplies Nicorandil Impurity 4 Dinitrate as a fully characterized reference standard compliant with regulatory guidelines, with traceability against pharmacopoeial standards (USP or EP) available based on feasibility . This contrasts with generic impurity standards that may lack full structure elucidation (2D‑NMR, HRMS, IR) or formal traceability documentation [1]. Under ICH Q3A, impurities present at ≥0.10% (for a drug substance with maximum daily dose ≤2 g·day⁻¹) must be identified, and the reference standard used for identification should itself be rigorously characterized [2]. The availability of a pharmacopoeially traceable Impurity 4 standard directly supports ANDA regulatory submissions, whereas non‑traceable alternatives may trigger deficiency letters from regulators.

Pharmacopoeial reference standard ANDA regulatory compliance Nicorandil impurity traceability

Stability‑Indicating Utility: Impurity 4 as a Marker for Dimerization Pathway in Nicorandil Forced Degradation Studies

Comprehensive impurity profiling of Nicorandil tablets (88 batches from two manufacturers, plus reference listed drug batches) by Zheng et al. identified six major impurities (A–F), with dimer‑type impurities (including Impurity D and Impurity F in their nomenclature) showing significant increases under high‑temperature/high‑humidity conditions [1]. While the Zheng study uses a different impurity lettering system from the commercial Impurity 4 nomenclature, the structural class (dimer impurities) was shown to be positively correlated with moisture content in the formulation [1]. Prakash et al. isolated 10 stressed‑study degradants from Nicorandil tablets (40 °C/75% RH, 2 months) by preparative HPLC and identified them by UPLC‑TOF‑MS, confirming that dimerization‑related impurities are formed under ICH‑recommended accelerated stability conditions [2]. The availability of a pure Impurity 4 reference standard enables specific tracking of the dimerization degradant pathway in stability‑indicating methods, a capability not achievable using only monomeric impurity standards .

Forced degradation Stability-indicating method Nicorandil dimer impurity

High-Value Application Scenarios for 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate (Nicorandil Impurity 4) in Pharmaceutical Development and Quality Control


ANDA Impurity Profiling: Specific Identification and Quantification of the Dimerization Impurity in Nicorandil API

For generic pharmaceutical companies filing ANDAs for Nicorandil tablets or injectables, ICH Q3A mandates identification of any impurity present at ≥0.10% in the drug substance (for a maximum daily dose ≤2 g·day⁻¹) [1]. Nicorandil Impurity 4, with its unique dimeric structure (two nicotinoyl groups, MW 359.34 g·mol⁻¹) [2], cannot be identified or quantified using any other single Nicorandil impurity reference standard. Procurement of a fully characterized, pharmacopoeially traceable Impurity 4 reference standard (e.g., from Axios Research) enables accurate peak identification in HPLC/UV and LC‑MS methods, direct calculation of relative response factors, and defensible reporting in the ANDA chemistry, manufacturing, and controls (CMC) section .

Stability-Indicating HPLC/UPLC Method Validation for Nicorandil Finished Dosage Forms

Forced degradation studies under ICH Q1A(R2) conditions (heat, humidity, oxidation, photolysis) generate dimerization products detectable by UPLC‑TOF‑MS [1]. Including Impurity 4 as a system suitability marker in stability‑indicating HPLC methods ensures that the dimerization degradation pathway is resolved from the Nicorandil parent peak and from other impurity peaks (Impurity A, C, D, etc.) [2]. The method's specificity for the dimer impurity can be demonstrated through peak purity analysis and resolution ≥2.0 between Impurity 4 and adjacent peaks, supporting method validation reports submitted to regulatory agencies .

Quality Control Release Testing for Commercial Nicorandil API and Tablet Batches

Routine QC release testing per BP/EP monographs requires quantification of specified and unspecified impurities against reference standards [1]. A characterized Impurity 4 reference standard, with documented purity of up to 99.93% when manufactured via optimized synthetic routes [2], enables accurate determination of dimer impurity content in production batches. The positive correlation between moisture content and dimer impurity levels established by Zheng et al. further underscores the QC relevance: batches manufactured using wet granulation or containing hygroscopic excipients require diligent monitoring of the dimer impurity, making Impurity 4 an essential component of the QC impurity standard library.

Forced Degradation Pathway Elucidation and Degradant Structure Confirmation by HRMS and 2D‑NMR

When unknown degradants are detected in Nicorandil stress studies, Impurity 4 serves as a characterized comparator for structural confirmation. Its HRMS fragmentation pattern (m/z 360.35 [M+H]⁺) and NMR spectra (¹H, ¹³C, 2D‑COSY, HSQC, HMBC) provide reference data for assigning the structure of degradation‑related dimer impurities [1]. The preparative isolation method developed by Prakash et al. (runtime 30 min, gradient preparative HPLC) can isolate dimer‑class degradants, which can then be matched against the authentic Impurity 4 standard for unambiguous identification [2]. This accelerates degradation pathway elucidation and supports regulatory responses to deficiency letters concerning impurity identification.

Quote Request

Request a Quote for 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.